molecular formula C14H15NO B573788 3-((2,6-Dimethylphenyl)amino)phenol CAS No. 180163-21-7

3-((2,6-Dimethylphenyl)amino)phenol

Cat. No.: B573788
CAS No.: 180163-21-7
M. Wt: 213.28
InChI Key: ZQHONSDEIKIIGH-UHFFFAOYSA-N
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Description

3-((2,6-Dimethylphenyl)amino)phenol, also known as 3-(2,6-dimethylanilino)phenol, is a chemical compound with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol . This compound is characterized by the presence of a phenol group and an aniline derivative, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,6-Dimethylphenyl)amino)phenol typically involves the reaction of 2,6-dimethylaniline with a phenol derivative under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 2,6-dimethylaniline reacts with a halogenated phenol in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-((2,6-Dimethylphenyl)amino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((2,6-Dimethylphenyl)amino)phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-((2,6-Dimethylphenyl)amino)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the aniline derivative can engage in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-((2,6-Dimethylphenyl)amino)phenol
  • 4-((2,6-Dimethylphenyl)amino)phenol
  • 3-((2,5-Dimethylphenyl)amino)phenol

Uniqueness

3-((2,6-Dimethylphenyl)amino)phenol is unique due to its specific substitution pattern on the aromatic rings, which influences its chemical reactivity and biological activity. The presence of both phenol and aniline groups provides a versatile platform for various applications and reactions .

Properties

IUPAC Name

3-(2,6-dimethylanilino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-5-3-6-11(2)14(10)15-12-7-4-8-13(16)9-12/h3-9,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHONSDEIKIIGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695989
Record name 3-(2,6-Dimethylanilino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180163-21-7
Record name 3-(2,6-Dimethylanilino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 180163-21-7
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